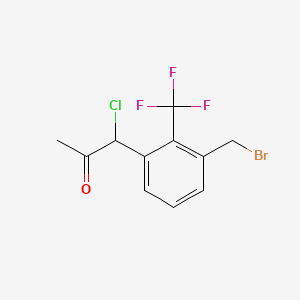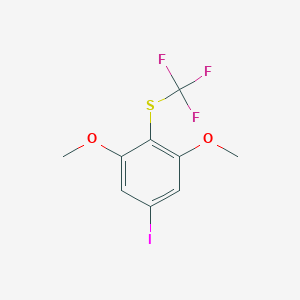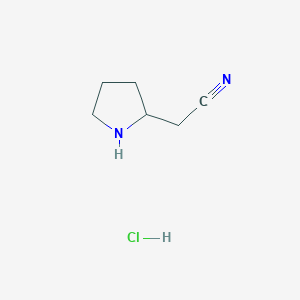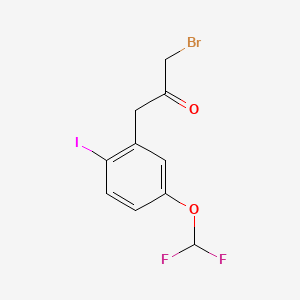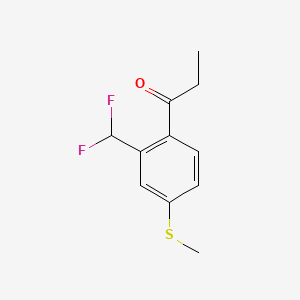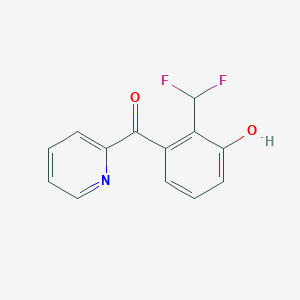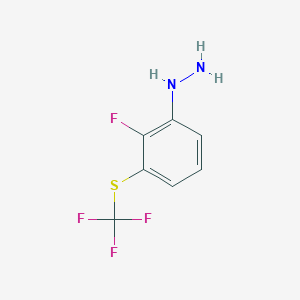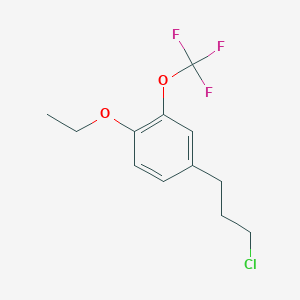
1-(3-Chloropropyl)-4-ethoxy-3-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-4-ethoxy-3-(trifluoromethoxy)benzene is an organic compound with a complex structure that includes a benzene ring substituted with chloropropyl, ethoxy, and trifluoromethoxy groups
Métodos De Preparación
The synthesis of 1-(3-Chloropropyl)-4-ethoxy-3-(trifluoromethoxy)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Halogenation: Introduction of a chlorine atom to the propyl group.
Etherification: Formation of the ethoxy group through a reaction with ethanol.
Trifluoromethylation: Introduction of the trifluoromethoxy group using reagents like trifluoromethyltrimethylsilane.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1-(3-Chloropropyl)-4-ethoxy-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Coupling Reactions: The benzene ring can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-4-ethoxy-3-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-4-ethoxy-3-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways. The trifluoromethoxy group, in particular, can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1-(3-Chloropropyl)-4-ethoxy-3-(trifluoromethoxy)benzene can be compared with similar compounds such as:
1-(3-Chloropropyl)-4-(trifluoromethoxy)-3-(trifluoromethylthio)benzene: Similar structure but with a trifluoromethylthio group instead of an ethoxy group.
Benzene, (3-chloropropyl)-: Lacks the ethoxy and trifluoromethoxy groups, making it less complex.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and physical properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C12H14ClF3O2 |
|---|---|
Peso molecular |
282.68 g/mol |
Nombre IUPAC |
4-(3-chloropropyl)-1-ethoxy-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14ClF3O2/c1-2-17-10-6-5-9(4-3-7-13)8-11(10)18-12(14,15)16/h5-6,8H,2-4,7H2,1H3 |
Clave InChI |
KFZOCPOCKCBUMM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)CCCCl)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14051916.png)
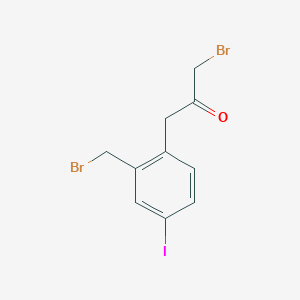
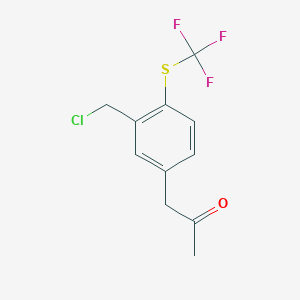
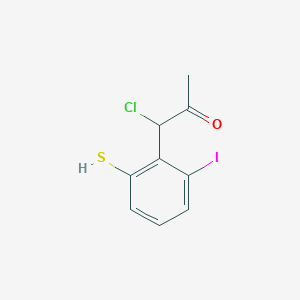
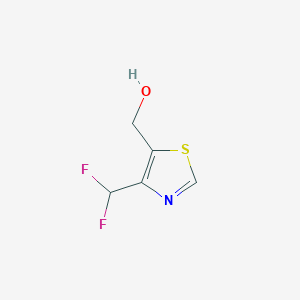
![Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate](/img/structure/B14051952.png)
![7-Phenyl-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B14051959.png)
